molecular formula C18H22N2O2S B11335512 3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11335512
M. Wt: 330.4 g/mol
InChI Key: JGIUBDMOOZSCEA-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy, pyrrolidinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The pyrrolidinyl and thiophenyl groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The pyrrolidinyl and thiophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the benzamide core may produce corresponding amines.

Scientific Research Applications

3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl and thiophenyl groups may enhance binding affinity and specificity, while the methoxy group can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the methoxy and thiophenyl groups, which may result in different biological activities.

    3-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophenyl group, potentially affecting its binding properties.

    N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the pyrrolidinyl group, which may influence its pharmacokinetic profile.

Uniqueness

3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group can enhance solubility and metabolic stability, while the pyrrolidinyl and thiophenyl groups contribute to its binding affinity and specificity.

This compound’s unique structural features make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2O2S/c1-22-15-7-4-6-14(12-15)18(21)19-13-16(17-8-5-11-23-17)20-9-2-3-10-20/h4-8,11-12,16H,2-3,9-10,13H2,1H3,(H,19,21)

InChI Key

JGIUBDMOOZSCEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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